molecular formula C4H7ClS B2462051 Allyl(chloromethyl) sulfide CAS No. 51486-48-7

Allyl(chloromethyl) sulfide

Cat. No.: B2462051
CAS No.: 51486-48-7
M. Wt: 122.61
InChI Key: XAKHMXAZBAGPKG-UHFFFAOYSA-N
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Description

Allyl(chloromethyl) sulfide is an organic compound characterized by the presence of an allyl group (−CH2−HC=CH2) and a chloromethyl group (−CH2Cl) attached to a sulfur atom

Mechanism of Action

Target of Action

Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .

Mode of Action

The mode of action of this compound involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .

Biochemical Pathways

They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .

Pharmacokinetics

Detailed pharmacokinetic parameters and studies on this compound, especially as an anticancer agent, are still limited .

Result of Action

Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloromethyl) sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.

    Substitution: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Corresponding substituted products (e.g., amines, ethers).

Scientific Research Applications

Allyl(chloromethyl) sulfide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Allyl chloride: Similar in structure but lacks the sulfur atom.

    Chloromethyl methyl sulfide: Contains a methyl group instead of an allyl group.

    Allyl methyl sulfide: Contains a methyl group instead of a chloromethyl group.

Uniqueness: Allyl(chloromethyl) sulfide is unique due to the presence of both an allyl group and a chloromethyl group attached to a sulfur atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Biological Activity

Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action
this compound acts primarily through electrophilic substitution reactions, which are characteristic of many organosulfur compounds. This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Mode of Action
The compound's mode of action involves the formation of reactive species that can modify cellular components, influencing cell signaling pathways and gene expression. This mechanism is particularly relevant in cancer cells, which may exhibit heightened sensitivity to such modifications compared to normal cells.

Biochemical Pathways

Research indicates that this compound may engage in several biochemical pathways:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells through oxidative stress mechanisms. For instance, diallyl sulfanes have been shown to cause significant oxidative stress leading to cell death in cancer models .

Pharmacokinetics

While detailed pharmacokinetic data specifically for this compound is limited, it is understood that organosulfur compounds generally exhibit varying degrees of absorption and metabolism. Factors such as dosage and route of administration significantly influence their pharmacokinetic profiles.

Anticancer Studies

  • Cell Line Studies : In vitro studies using human malignant neuroblastoma SH-SY5Y cells have shown that high concentrations (e.g., 100 μM) of allyl sulfides can induce apoptosis, highlighting their potential as anticancer agents .
  • Animal Models : Research involving animal models has indicated that allyl sulfides can inhibit tumor growth and enhance the effectiveness of other anticancer therapies.

Antimicrobial Studies

  • A series of experiments have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Dosage Effects and Toxicity

While this compound shows promise in therapeutic applications, understanding its dosage effects is crucial. Current literature suggests that while lower doses may be effective against cancer cells, higher doses could lead to toxicity. Specific studies are needed to establish safe dosage ranges and identify any adverse effects associated with chronic exposure.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens,
AnticancerInduces apoptosis in cancer cells ,
Oxidative StressCauses oxidative damage leading to cell death
Enzyme InteractionModulates enzyme activity

Properties

IUPAC Name

3-(chloromethylsulfanyl)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKHMXAZBAGPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-48-7
Record name 3-[(chloromethyl)sulfanyl]prop-1-ene
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